

Application Notes and Protocols: The Use of Estriol in Experimental Autoimmune Encephalomyelitis (EAE)

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Compound of Interest		
Compound Name:	Estriol succinate	
Cat. No.:	B1197892	Get Quote

A Note on **Estriol Succinate**: Extensive literature review did not yield specific studies detailing the use of **estriol succinate** for the induction or treatment of Experimental Autoimmune Encephalomyelitis (EAE). **Estriol succinate** is a prodrug that is converted to estriol in the body. [1] The following application notes and protocols are therefore based on the widely documented use of estriol in EAE research. Researchers considering the use of **estriol succinate** should adjust dosages based on its molecular weight and pharmacokinetic profile relative to estriol. A 2 mg dose of **estriol succinate** is equivalent to approximately 1.18 mg of unconjugated estriol.[1]

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS).[2][3] Research has shown that the pregnancy hormone estriol can ameliorate the clinical and pathological features of EAE.[2][4] This protective effect is attributed to its anti-inflammatory and neuroprotective properties.[3] Estriol treatment has been shown to reduce the severity of EAE, decrease inflammation and demyelination in the central nervous system (CNS), and modulate the immune response.[4] These application notes provide a summary of estriol dosages used in EAE studies and detailed protocols for EAE induction and estriol treatment.

Quantitative Data Summary



The following table summarizes the dosages and administration methods of estriol used in various EAE studies.

Animal Model	Estriol Dosage & Administration	Key Outcomes
C57BL/6 Mice	2.5 mg / 60-day release pellets, implanted subcutaneously 7 days prior to EAE induction.	Complete protection from clinical EAE.[5]
C57BL/6 Mice	Injections of 10 mg/kg/day.	Significantly reduced clinical severity of EAE.[6]
SJL/J Mice (Adoptive Transfer EAE)	5 mg / 21-day release pellets, implanted subcutaneously.	Significant reduction in EAE severity.[2]
B10.RIII Mice	Injections corresponding to pregnancy levels.	Delayed disease onset.[4]

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

- Female C57BL/6 mice, 8-12 weeks old
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA)
- Mycobacterium tuberculosis H37Ra (heat-killed)
- Pertussis toxin (PTX)



- Phosphate-buffered saline (PBS), sterile
- Syringes and needles (27G)

Procedure:

- Antigen Emulsion Preparation:
 - On the day of immunization (Day 0), prepare the MOG/CFA emulsion.
 - Dissolve MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
 - Supplement the Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis
 H37Ra to a final concentration of 4 mg/mL.
 - Create an emulsion by mixing equal volumes of the MOG peptide solution and the supplemented CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
- Immunization (Day 0):
 - Anesthetize the mice.
 - Inject 100 μL of the MOG/CFA emulsion subcutaneously into each of the two hind flanks (total of 200 μL per mouse). This delivers a total of 200 μg of MOG 35-55 peptide.
 - Administer 75-200 ng of Pertussis toxin (PTX) in 100 μL of sterile PBS via intravenous
 (i.v.) or intraperitoneal (i.p.) injection.
- Pertussis Toxin Boost (Day 2):
 - Administer a second dose of 200 ng of PTX in 100 μL of sterile PBS via i.v. or i.p. injection.
- Clinical Scoring:
 - Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 postimmunization.



- Weigh the mice and score their clinical signs based on the following scale:
 - 0: No clinical signs.
 - 1: Limp tail.
 - 2: Hind limb weakness.
 - 3: Complete hind limb paralysis.
 - 4: Hind limb and forelimb paralysis.
 - 5: Moribund or dead.

Protocol 2: Estriol Treatment of EAE Mice

This protocol describes the preparation and administration of estriol for therapeutic studies in EAE.

Materials:

- Estriol
- Placebo or vehicle control (e.g., corn oil, sesame oil)
- Slow-release pellets (e.g., 21-day or 60-day release) or appropriate vehicle for injections.
- Trocar for pellet implantation (if applicable).

Procedure:

Method A: Subcutaneous Pellet Implantation (Prophylactic Treatment)

- Preparation:
 - One week prior to EAE induction (Day -7), anesthetize the mice.
 - Shave a small area of fur on the dorsal side (back) of the mouse.



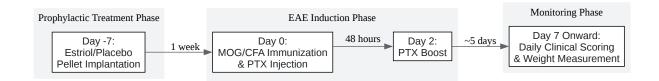
- Sterilize the area with an alcohol wipe.
- Implantation:
 - Make a small incision in the skin.
 - Using a trocar, insert a slow-release pellet containing estriol (e.g., 2.5 mg for 60-day release) subcutaneously.
 - Implant a placebo pellet in the control group of mice.
 - Close the incision with a wound clip or suture if necessary.

Method B: Daily Subcutaneous Injections (Therapeutic Treatment)

- Preparation:
 - Prepare a stock solution of estriol in a suitable vehicle (e.g., 10% ethanol and 90% corn oil). The concentration should be calculated to deliver the desired dose per kg of body weight (e.g., 10 mg/kg/day).
 - Prepare a vehicle-only solution for the control group.
- Administration:
 - Treatment can be initiated prophylactically (before EAE induction) or therapeutically (at the onset of clinical signs).
 - Administer the estriol solution or vehicle control via subcutaneous injection daily.
 - Continue treatment for the duration of the experiment as defined by the study design.

Visualizations Experimental Workflow





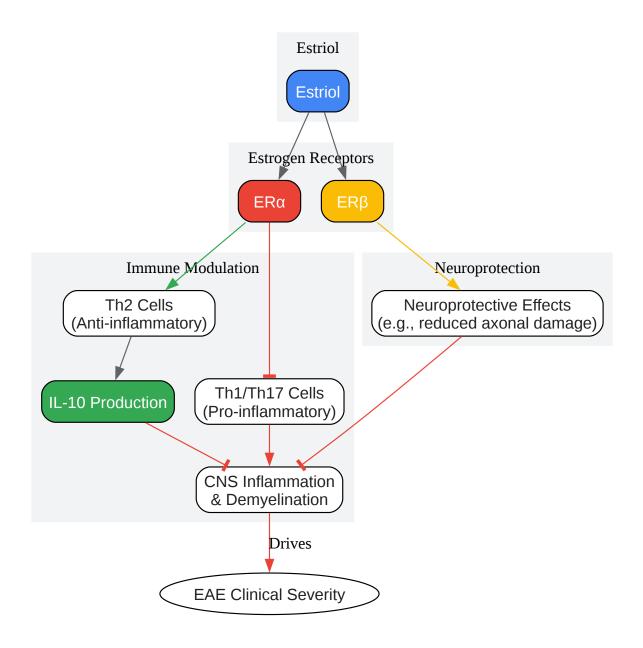
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Caption: Experimental workflow for EAE induction and prophylactic estriol treatment.

Signaling Pathways Modulated by Estriol in EAE

Estriol exerts its protective effects in EAE through multiple immunological and neuroprotective pathways. It has been shown to shift the immune response from a pro-inflammatory Th1/Th17 phenotype towards an anti-inflammatory Th2 phenotype, characterized by increased production of cytokines like IL-10.[2] Estriol's effects are mediated through estrogen receptors (ER), primarily ERα and ERβ.





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